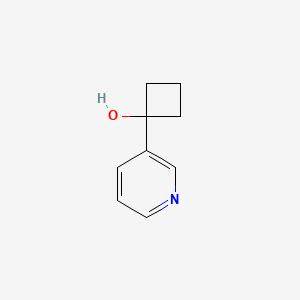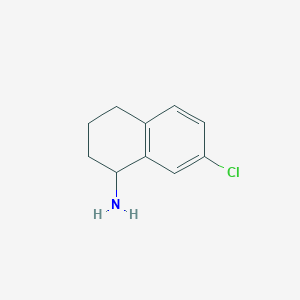![molecular formula C15H25N B3162069 N-[4-(Tert-butyl)benzyl]-1-butanamine CAS No. 875305-74-1](/img/structure/B3162069.png)
N-[4-(Tert-butyl)benzyl]-1-butanamine
Descripción general
Descripción
“N-[4-(Tert-butyl)benzyl]-1-butanamine” is a chemical compound used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Molecular Structure Analysis
The molecular structure of “N-[4-(Tert-butyl)benzyl]-1-butanamine” can be represented by the formula C15H25N . More detailed information about its structure can be obtained from NMR spectroscopy .Chemical Reactions Analysis
“N-[4-(Tert-butyl)benzyl]-1-butanamine” can undergo various chemical reactions. For instance, it has been used in the preparation of N-Me-aminopyrimidinone derivatives . Increasing the reaction temperature enhances the yield of the product .Aplicaciones Científicas De Investigación
- Researchers have synthesized novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and evaluated their antitumor activities in vitro .
- Thiazole derivatives, including those containing piperazine moieties, are widely studied for their potential antitumor activities .
- Piperazine, a saturated nitrogen-containing hexa-heterocycle, plays a crucial role in rational drug design .
- Small silver clusters protected by 4-(tert-butyl)benzyl mercaptan (BBSH) were converted to stable, monodisperse clusters through a ripening process with excess BBSH .
Antitumor Activity
Drug Design and Discovery
Silver Cluster Stabilization
Biological Activity Studies
Safety and Hazards
Direcciones Futuras
The future directions for “N-[4-(Tert-butyl)benzyl]-1-butanamine” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be used as a ligand for synthesizing metal clusters . Further studies on its mechanism of action could also reveal new therapeutic applications .
Mecanismo De Acción
Target of Action
N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .
Mode of Action
Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .
Result of Action
Related compounds have been shown to inhibit the growth of hela cells .
Propiedades
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(4-tert-butylphenyl)methyl]amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


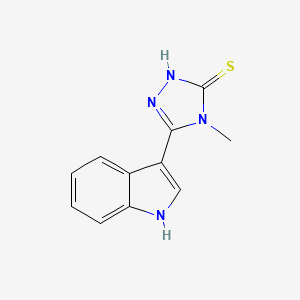

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)
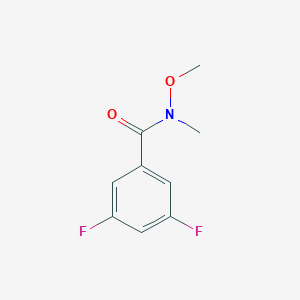
![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)
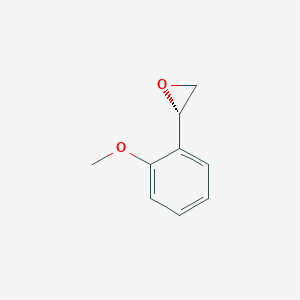
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
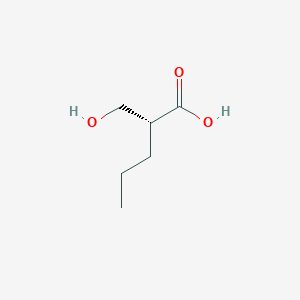
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
